2-O-Desmethyl Cisapride

Vue d'ensemble

Description

2-O-Desmethyl Cisapride is a derivative of Cisapride, an orally administered prokinetic agent that enhances motility throughout the gastrointestinal tract. It belongs to the class of substituted piperidinyl benzamides and is chemically related to metoclopramide. Unlike metoclopramide, Cisapride predominantly exhibits gastrointestinal effects without significant central depressant or antidopaminergic actions (Wiseman & Faulds, 2012).

Synthesis Analysis

The synthesis of key intermediates of Cisapride has been extensively studied. A practical synthesis approach for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a crucial intermediate of Cisapride, has been accomplished starting from 1-methyl-1,2,3,6-tetrahydropyridine (Kim et al., 2001). This synthesis plays a significant role in the overall production of Cisapride and its derivatives.

Molecular Structure Analysis

The molecular structure of Cisapride and related compounds has been determined using X-ray diffraction techniques. The crystal structures of Cisapride have been analyzed, providing insights into its stereochemistry and comparison with other dopaminergic D2 antagonists (Collin et al., 1989). These structural analyses are crucial for understanding the molecular interactions and pharmacodynamics of the drug.

Chemical Reactions and Properties

Cisapride demonstrates specific chemical interactions, particularly in the context of its metabolism and interaction with other drugs. For instance, the stereoselective metabolism of Cisapride by human cytochrome P450 enzymes, notably CYP3A, is a critical aspect of its pharmacokinetics and pharmacodynamics (Desta et al., 2001). These reactions are essential in understanding the drug's efficacy and safety profile.

Physical Properties Analysis

The physical properties of Cisapride and its derivatives, such as solubility, melting point, and stability, are essential for its formulation and administration. However, specific studies focusing solely on the physical properties of 2-O-Desmethyl Cisapride were not found in the current literature search.

Chemical Properties Analysis

Cisapride's chemical properties, such as its reactivity with other compounds and stability under various conditions, are crucial for its therapeutic use. The drug's interaction with molecular oxygen and its photochemical isomerization process have been studied, providing insights into its chemical behavior and stability under different conditions (Keith & Goddard, 2009).

Applications De Recherche Scientifique

Pharmacology and Therapeutic Efficacy

2-O-Desmethyl Cisapride, a metabolite of Cisapride, shares its prokinetic properties, facilitating or restoring motility across the gastrointestinal tract without the central depressant or antidopaminergic effects common to other prokinetics like metoclopramide. Cisapride's effectiveness spans from enhancing healing rates and alleviating symptoms in reflux oesophagitis across all ages to improving gastric emptying in gastroparesis. It also shows promise in increasing stool frequency in chronic constipation and potentially in treating chronic intestinal pseudo-obstruction and irritable bowel syndrome. Its efficacy is comparable to or superior to other agents like metoclopramide and ranitidine in reflux disease, showcasing its role as a valuable agent in managing gastrointestinal motility disorders (Wiseman & Faulds, 1994).

Mechanisms of Action

Cisapride's mechanism, which likely contributes to 2-O-Desmethyl Cisapride's effects, involves the enhancement of acetylcholine release in the myenteric plexus, improving gastrointestinal motility. It exhibits a high affinity for serotonin receptors, influencing gastrointestinal motor and sensory functions. Despite its efficacy, the association of Cisapride with serious cardiac events led to its withdrawal from markets, highlighting the importance of understanding drug mechanisms and safety profiles in developing new therapeutics (Quigley, 2011).

Metabolism and Drug Interactions

Understanding the metabolism of Cisapride, including the role of 2-O-Desmethyl Cisapride, is crucial for predicting drug interactions and side effects. Cisapride metabolism involves cytochrome P450 enzymes, with CYP3A4 playing a major role. This metabolic pathway's inhibition by various drugs can lead to significant clinical interactions, underscoring the necessity of cautious drug co-administration to prevent adverse effects, including potential cardiac risks. Such interactions highlight the importance of comprehensive metabolic studies in the development and clinical use of prokinetic agents (Bohets et al., 2000).

Safety And Hazards

Propriétés

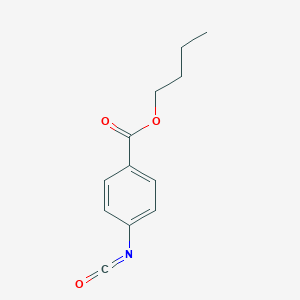

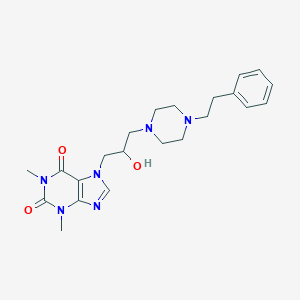

IUPAC Name |

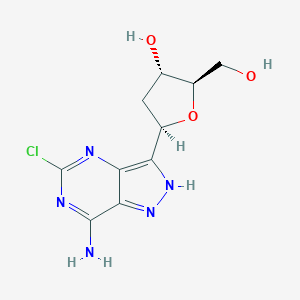

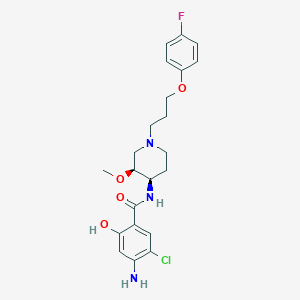

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNAGSDZADZCE-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907978 | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Desmethyl Cisapride | |

CAS RN |

102671-04-5 | |

| Record name | Norcisapride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102671045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl}-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)